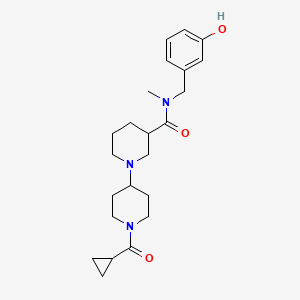![molecular formula C20H27N3O B5322789 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5322789.png)
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one, also known as EPPTB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. EPPTB is a piperidine-based compound that has been shown to exhibit a wide range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and regulation of G protein-coupled receptors.
作用機序
The mechanism of action of 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of protein-protein interactions. This compound has been shown to selectively bind to the G protein βγ subunit, preventing its interaction with other proteins. This binding may also affect the conformation of the βγ subunit, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to modulate ion channels, including the voltage-gated calcium channel CaV2.2 and the inwardly rectifying potassium channel Kir3.1/3.2. This compound has also been shown to regulate G protein-coupled receptors, including the dopamine D2 receptor and the adenosine A1 receptor.
実験室実験の利点と制限
One of the main advantages of 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one is its selectivity for specific protein-protein interactions. This selectivity allows researchers to investigate the role of these interactions in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its use in certain experiments.
将来の方向性
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has the potential to be used as a tool for investigating protein-protein interactions in a wide range of biological processes. Future research may focus on identifying additional protein-protein interactions that can be modulated by this compound and on developing more potent derivatives of the compound. Additionally, this compound may have potential applications in the development of novel therapeutics for a variety of diseases, including pain, addiction, and neurological disorders.
合成法
The synthesis of 1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one involves the condensation of 1-ethyl-3-(3-(piperidin-3-yl)propyl)-1H-indole with 2-pyrrolidinone in the presence of a base. The reaction typically proceeds under reflux conditions for several hours, yielding this compound as a white solid in good yields.
科学的研究の応用
1-{1-[(1-ethyl-1H-indol-3-yl)methyl]piperidin-3-yl}pyrrolidin-2-one has been extensively studied for its potential applications in drug discovery and development. One of the most promising areas of research involves the use of this compound as a tool for investigating protein-protein interactions. This compound has been shown to selectively inhibit the interaction between the G protein βγ subunit and the voltage-gated calcium channel CaV2.2, which is involved in the regulation of neurotransmitter release. This inhibition has been shown to reduce pain in animal models, suggesting that this compound may have potential as a novel analgesic.
特性
IUPAC Name |
1-[1-[(1-ethylindol-3-yl)methyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-22-14-16(18-8-3-4-9-19(18)22)13-21-11-5-7-17(15-21)23-12-6-10-20(23)24/h3-4,8-9,14,17H,2,5-7,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFLEQLKWTZJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN3CCCC(C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5322709.png)
![N~4~-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5322713.png)
![4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5322714.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzamide](/img/structure/B5322721.png)
![(6-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-6-oxohexyl)amine dihydrochloride](/img/structure/B5322726.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)

![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)
![3-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5322759.png)
![5-chloro-2-methoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5322760.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5322762.png)

![(3aR*,7aS*)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5322784.png)
![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)